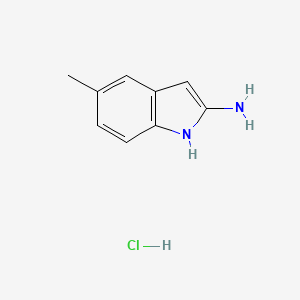

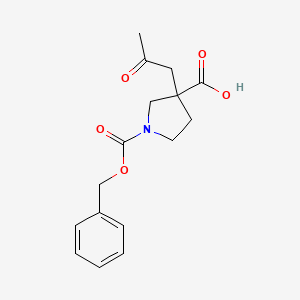

5-Methyl-1H-indol-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-Methyl-1H-indol-2-amine;hydrochloride" is not directly mentioned in the provided papers, but these papers discuss related indole derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. Indole derivatives are a significant class of heterocyclic compounds that are known for their presence in natural products and pharmaceuticals. They exhibit a wide range of biological activities and are used in medicinal chemistry for drug development.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine involves the deprotection of phthalimide and acetyl groups from a precursor molecule . This indicates that the synthesis of 5-Methyl-1H-indol-2-amine could also involve multi-step reactions, possibly including deprotection steps, to introduce the methyl group at the appropriate position on the indole ring.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The structure of 5-Methyl-1H-indol-2-amine would include a methyl group at the fifth position of the indole ring, which could influence its electronic properties and reactivity. The crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, shows intermolecular hydrogen bonding and π-interactions, which are common features in the solid-state structures of indole derivatives .

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The reaction of 5-methylene-1,3-dioxolan-2-ones with amines, for example, leads to the formation of 4-hydroxy-2-oxazolidinones . This suggests that 5-Methyl-1H-indol-2-amine could also react with different reagents to form new heterocyclic systems or to introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like a methyl group can affect these properties. For example, the measured impact sensitivity and friction sensitivity of an energetic material precursor derived from an indole compound indicate that the physical properties can vary significantly depending on the molecular composition . The specific properties of 5-Methyl-1H-indol-2-amine would need to be determined experimentally, but they are likely to be consistent with those of other substituted indoles.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of 5-Methyl-1H-indol-2-amine Derivatives : A series of derivatives were synthesized, and their antimicrobial and antioxidant activities were evaluated. Among these, specific compounds exhibited promising antibacterial, antifungal, radical scavenging, and ferric ions reducing activities (Saundane et al., 2013).

- Structural Evaluation of Derivatives : The synthesis and crystal structures of derivatives were reported, emphasizing the importance of hydrogen bonds and weak interactions for stability and potential pharmacological properties (Kukuljan et al., 2016).

Antimicrobial Applications

- Antimicrobial Activities of Indole Derivatives : Various indole derivatives were synthesized, showing significant antimicrobial activities against a range of microbial organisms. The synthesis approach highlighted the importance of specific synthons for creating biologically active substances (Behbehani et al., 2011).

- Synthesis of Novel Indole Derivatives : Novel indole derivatives were synthesized, demonstrating strong antimicrobial activities. The synthesis methods, including conventional and microwave-assisted techniques, were compared, highlighting the efficiency and improvement in yields through microwave irradiation (Anekal & Biradar, 2012).

- Biological Activity Studies : The study reported the preparation of derivatives and evaluated their biological activities against cancer cell lines and bacteria, with certain derivatives showing potent activity (Phutdhawong et al., 2019).

Analytical Applications

- Analysis of Heterocyclic Aromatic Amines in Beefburgers : A new sample preparation procedure was developed for determining heterocyclic aromatic amines in cooked beefburgers. The methodology combined microwave-assisted solvent extraction and dispersive liquid-liquid microextraction, demonstrating simplicity, rapidness, and efficiency (Agudelo Mesa et al., 2013).

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to interact with a variety of targets, playing a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These interactions can lead to the inhibition or activation of certain cellular processes, depending on the specific derivative and target involved .

Biochemical Pathways

Indole derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects such as the inhibition of cancer cell growth and the treatment of microbial infections .

Result of Action

Indole derivatives have been found to exhibit various biologically vital properties, including anticancer and antimicrobial activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-1H-indol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-6-2-3-8-7(4-6)5-9(10)11-8;/h2-5,11H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQDVPIPDJBOPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2537142.png)

![3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2537143.png)

![3-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2537145.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)

![Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2537152.png)

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2537154.png)

methanone](/img/structure/B2537159.png)